2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. This specific compound features a triazole ring fused with a pyrimidine structure, making it a valuable scaffold for drug development. The compound's unique structure allows for various modifications that can enhance its pharmacological properties.
The compound is derived from the triazolo[1,5-c]pyrimidine family, which is characterized by the presence of both triazole and pyrimidine moieties. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The synthesis and biological evaluation of derivatives of this compound have been reported in various studies, highlighting its potential applications in pharmaceuticals, particularly as anticancer agents and herbicides .
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one can be achieved through several methods. A notable approach involves the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using hypervalent iodine reagents, such as iodobenzene diacetate. This method allows for the formation of [1,2,4]triazolo[1,5-c]pyrimidine derivatives in moderate to high yields under mild conditions. Following this step, a Dimroth rearrangement can occur, leading to the desired product .
The synthetic pathway typically includes:
The molecular formula for 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is . The structure consists of a triazole ring fused to a pyrimidine ring with a methyl group at the second position and a carbonyl group at the fifth position.
Key structural features include:
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one can participate in various chemical reactions due to its functional groups. Notably:
The mechanism of action for compounds like 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one largely depends on their interactions with biological targets. For instance:
Relevant data on these properties are essential for understanding the handling and application of this compound in laboratory settings.
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has garnered attention for its potential applications in various fields:
The 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold is a bicyclic heterocycle comprising a triazole ring fused to a pyrimidine ring. This architecture confers unique electronic properties due to its 10-π electron system: the triazole ring contributes 6 π-electrons (electron-rich), while the pyrimidine ring contributes 4 π-electrons (electron-deficient). This polarization enables charge delocalization, enhancing stability and facilitating interactions with biological targets [9]. The TZP core exhibits limited aromaticity but demonstrates tautomerism in hydroxyl-substituted derivatives, existing predominantly as lactam tautomers (e.g., 7-oxo forms) due to thermodynamic stability [9].
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one (CAS RN 2503-56-2) exemplifies these features with its lactam group at C5 and methyl substituent at C2. Its molecular formula (C₆H₆N₄O; MW 150.14 g/mol) and SMILES notation (CC₁=CC(=O)N₂C(=N₁)N=CN₂) reflect key characteristics [1] [2]:
Table 1: Key Identifiers of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
Property | Value |
---|---|
CAS RN | 2503-56-2 |
IUPAC Name | 5-Methyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Molecular Formula | C₆H₆N₄O |
Molecular Weight | 150.14 g/mol |
SMILES | CC₁=CC(=O)N₂C(=N₁)N=CN₂ |
InChI Key | INVVMIXYILXINW-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
TZP derivatives emerged in medicinal chemistry following the 1909 synthesis by Bulow and Haas [9]. Early applications focused on cardiovascular agents, exemplified by Trapidil (vasodilator/antiplatelet, approved in Japan) [9]. The 2000s witnessed diversification:
The scaffold’s versatility stems from:
Table 2: Milestones in TZP-Based Drug Discovery
Era | Therapeutic Area | Key Compound | Mechanism/Target |
---|---|---|---|
1980s | Cardiovascular | Trapidil | PDGF antagonist |
2000s | Antiviral | PA-PB1 disruptors | Influenza RNA polymerase |
2010s | Oncology | Cevipabulin | Microtubule destabilization |
2020s | Neurology | 5e/10c | GABAₐ receptor modulation |
This compound is strategically prioritized due to three intersecting factors:
Pharmacophore Alignment: The scaffold aligns with GABAₐ receptor modulators like 5e (IC₅₀ ~1 μM in neuronal firing assays), where C2 alkyl groups enhance subtype selectivity (α1β2γ2/α4β3δ) [3] [7]. The 5(6H)-one group is critical for hydrogen bonding with residues in the benzodiazepine-binding pocket.
Synthetic Versatility: The C2 methyl and C5 carbonyl enable regioselective functionalization:
Ongoing studies focus on derivatizing this core for epilepsy (GABA modulation) and antiviral candidates (polymerase inhibition), leveraging its dual hydrogen-bonding capacity and synthetic tractability [3] [5].
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4